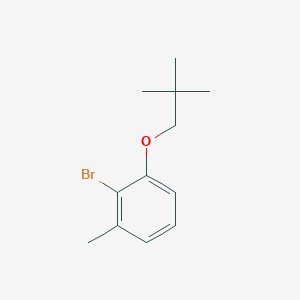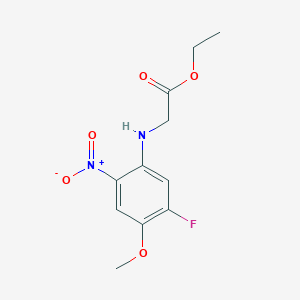
Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate: is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate typically involves multiple steps. One common method starts with the nitration of 5-fluoro-4-methoxyaniline to introduce the nitro group. This is followed by the protection of the amino group and subsequent coupling with glycine ethyl ester under appropriate conditions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products:
Reduction: N-(5-fluoro-4-methoxy-2-aminophenyl)glycine ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate can be explored for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate is not well-documented. its functional groups suggest that it could interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions could influence biological pathways and lead to specific biological effects.
Comparación Con Compuestos Similares
- N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness: Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate is unique due to the presence of both the glycine ethyl ester and the nitro group, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development.
Propiedades
Fórmula molecular |
C11H13FN2O5 |
|---|---|
Peso molecular |
272.23 g/mol |
Nombre IUPAC |
ethyl 2-(5-fluoro-4-methoxy-2-nitroanilino)acetate |
InChI |
InChI=1S/C11H13FN2O5/c1-3-19-11(15)6-13-8-4-7(12)10(18-2)5-9(8)14(16)17/h4-5,13H,3,6H2,1-2H3 |
Clave InChI |
PNFOFDMETQILCD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC1=CC(=C(C=C1[N+](=O)[O-])OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


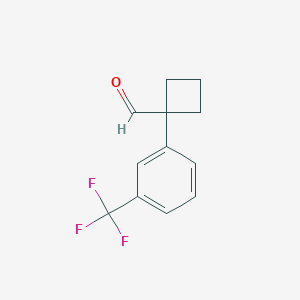


![5-Bromo-3-[3-[4-(chloromethyl)phenyl]isoxazol-5-yl]pyrazin-2-amine](/img/structure/B8436908.png)
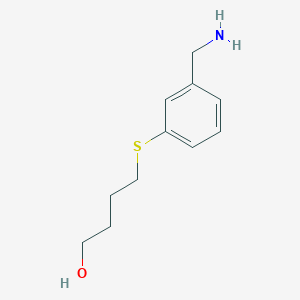
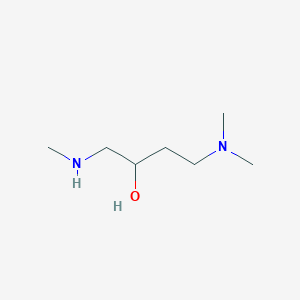
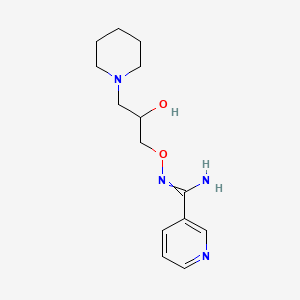
![(S)-1,1-dimethylethyl [1-(fluorocarbonyl)propyl]-carbamate](/img/structure/B8436933.png)
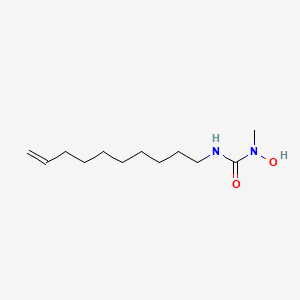
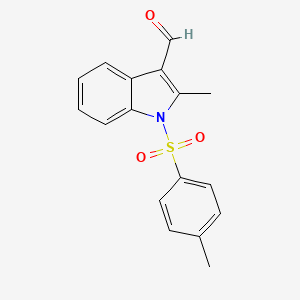
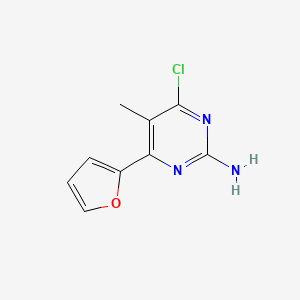
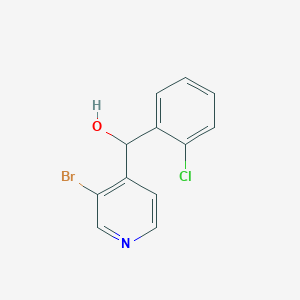
![5-Bromo-2-{[(2-fluorophenyl)methyl]oxy}benzonitrile](/img/structure/B8436959.png)
